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molecular formula C6H3F3O B1587228 2,3,5-Trifluorophenol CAS No. 2268-15-7

2,3,5-Trifluorophenol

Cat. No. B1587228
M. Wt: 148.08 g/mol
InChI Key: JNZQXSIWHRRMNO-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

Paraformaldehyde (0.960 g, 0.01066 mol) and magnesium dichloride (0.505 g, 0.005304 mol) were suspended in THF (10.0 mL). Triethylamine (0.75 mL, 0.0054 mol) was added and the mixture was stirred under nitrogen for 10 minutes. Then 2,3,5-trifluorophenol (0.524 g, 0.00027 mol) was added and the reaction mixture was stirred at refluxed for 16 hours. The reaction mixture was subjected to filtration and the filtrate was diluted with an aqueous solution of hydrochloric acid (2.0 M, 15 mL). The product was then extracted with tert-butyl methyl ether (20 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude was dissolved in DMF (5.0 mL). Then potassium carbonate (0.55 g, 0.003979 mol) and methyl iodide (0.175 mL, 0.00072 mol) were added to the mixture, which was stirred at 50° C. under nitrogen for 3 hours, then left to stir at room temperature for 72 hours. The reaction was diluted in an aqueous solution of saturated brine (15 mL) and extracted with tert-butyl methyl ether (20 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 10% EtOAc in heptane to yield the title compound as a colourless oil (0.080 g, 0.432 mmol).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
0.175 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[Cl-].[Cl-].[Mg+2].C(N(CC)CC)C.[F:13][C:14]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=1[OH:22].[C:23](=[O:26])([O-])[O-].[K+].[K+].CI>C1COCC1.[Cl-].[Na+].O>[F:13][C:14]1[C:15]([O:22][CH3:1])=[C:16]([C:17]([F:21])=[CH:18][C:19]=1[F:20])[CH:23]=[O:26] |f:1.2.3,6.7.8,11.12.13|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0.505 g
Type
reactant
Smiles
[Cl-].[Cl-].[Mg+2]
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.524 g
Type
reactant
Smiles
FC1=C(C=C(C=C1F)F)O
Step Five
Name
Quantity
0.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.175 mL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration
ADDITION
Type
ADDITION
Details
the filtrate was diluted with an aqueous solution of hydrochloric acid (2.0 M, 15 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with tert-butyl methyl ether (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in DMF (5.0 mL)
STIRRING
Type
STIRRING
Details
was stirred at 50° C. under nitrogen for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 72 hours
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C(=C(C=O)C(=CC1F)F)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.432 mmol
AMOUNT: MASS 0.08 g
YIELD: CALCULATEDPERCENTYIELD 160%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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